molecular formula C13H8F2O B1362943 2,3-Difluorobenzophenone CAS No. 208173-20-0

2,3-Difluorobenzophenone

Cat. No. B1362943
M. Wt: 218.2 g/mol
InChI Key: BWQOPMJTQPWHOZ-UHFFFAOYSA-N
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Description

2,3-Difluorobenzophenone is a chemical compound with the molecular formula C13H8F2O . It is a derivative of benzophenone, where two hydrogen atoms on the benzene ring are replaced by fluorine .


Molecular Structure Analysis

The molecular structure of 2,3-Difluorobenzophenone consists of a central carbonyl group (C=O) flanked by two benzene rings, each of which has a fluorine atom attached . The exact positions of these fluorine atoms on the benzene rings differentiate 2,3-Difluorobenzophenone from other isomers .

Scientific Research Applications

  • Specific Scientific Field: Polymer Science .
  • Summary of the Application: 2,3-Difluorobenzophenone is used in the synthesis of organosoluble aromatic poly(ether ketone)s with short perfluoroalkyl groups in the side chains . These resulting polyketones have excellent solubility in typical organic solvents and good thermal stability . They are used in textiles, membranes, aerogels, solar generators, wood, antifouling materials, and self-cleaning materials due to their enhanced durability .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of 2,3-Difluorobenzophenone with diols via nucleophilic substitution polymerization . The mixture is stirred at 140 °C for 1 h and at 160 °C for 16/24 h. The mixture is then poured into distilled water, filtered, and dried under vacuum .
  • Results or Outcomes: The resulting polyketones have excellent solubility in typical organic solvents, such as THF, CHCl 3, and NMP. They also have good thermal stability above 400 °C . The surface tension of the polyketone, which has four C 4 F 9 groups per repeating unit, is 18.7 mN/m, which is equal to that of PTFE .

Safety And Hazards

2,3-Difluorobenzophenone may cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be handled with appropriate protective equipment .

properties

IUPAC Name

(2,3-difluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQOPMJTQPWHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341103
Record name 2,3-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorobenzophenone

CAS RN

208173-20-0
Record name (2,3-Difluorophenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208173-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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